5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- is a complex organic compound with a unique structure that includes an amide group, a hexynyl chain, and multiple ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 5-hexynoic acid with N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]amine under specific conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The ethoxy groups provide flexibility and solubility, allowing the compound to interact with various biological molecules. The amide group can form hydrogen bonds, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}octadecanamide
- 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
- 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
Uniqueness
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- is unique due to its combination of a hexynyl chain and multiple ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hex-5-ynamide |
InChI |
InChI=1S/C12H22N2O3/c1-2-3-4-5-12(15)14-7-9-17-11-10-16-8-6-13/h1H,3-11,13H2,(H,14,15) |
InChI Key |
TYNBTYKKRKPVKU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)NCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.